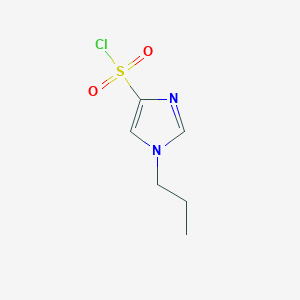

1-propyl-1H-imidazole-4-sulfonyl chloride

Description

Significance of Imidazole (B134444) Scaffolds in Contemporary Organic and Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. researchgate.netresearchgate.netnih.gov Its prevalence stems from a unique combination of electronic properties, stability, and the ability to engage in various intermolecular interactions. nih.gov The imidazole nucleus is a key component of many biologically essential molecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. mdpi.com

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its presence in a wide array of approved drugs with diverse therapeutic applications. mdpi.com These include antifungal agents (e.g., miconazole), anticancer drugs (e.g., dacarbazine), and antihypertensive medications. nih.gov The ability of the imidazole nitrogens to act as hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions, makes them ideal for interacting with biological targets like enzymes and receptors. nih.govmdpi.com Furthermore, the imidazole ring is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and bioavailability.

The versatility of the imidazole ring also extends to its role as a building block in organic synthesis. The presence of two nitrogen atoms provides multiple sites for functionalization, allowing for the creation of a vast library of derivatives with tailored electronic and steric properties. nih.govnih.gov

Overview of Sulfonyl Chloride Functional Groups as Versatile Reagents in Organic Synthesis

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful tool in organic synthesis. acs.orgnih.gov Characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom, this group is a strong electrophile. acs.org The electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly susceptible to nucleophilic attack, and the chloride ion is an excellent leaving group.

This reactivity makes sulfonyl chlorides key intermediates in the synthesis of a wide range of sulfur-containing compounds. acs.orgnih.gov Their most common application is in the preparation of sulfonamides through reaction with primary or secondary amines. researchgate.netacs.org This reaction is fundamental to the synthesis of a large class of pharmaceuticals, including antibiotics (sulfa drugs), diuretics, and anticonvulsants.

Beyond sulfonamide formation, sulfonyl chlorides react with alcohols to form sulfonate esters, which are themselves useful intermediates and protecting groups in organic synthesis. acs.org They can also participate in Friedel-Crafts reactions to form sulfones and can be reduced to sulfinic acids. The versatility of the sulfonyl chloride group allows for the introduction of the sulfonyl moiety into a wide variety of organic molecules, which can then be further functionalized. organic-chemistry.orgnih.gov

Positioning of 1-Propyl-1H-imidazole-4-sulfonyl Chloride within the Broader Class of Heterocyclic Sulfonyl Chlorides

This compound belongs to the class of heterocyclic sulfonyl chlorides, a group of compounds that integrate the reactive sulfonyl chloride functionality with a heterocyclic ring system. The properties and reactivity of these compounds are influenced by the electronic nature of the heterocyclic ring. Many heterocyclic sulfonyl chlorides are challenging to synthesize and can be unstable. nih.govacs.org

The synthesis of N-substituted imidazole-4-sulfonyl chlorides, such as the 1-propyl derivative, typically involves a multi-step process. A common route begins with the N-alkylation of the imidazole ring, for which methods are well-established. nih.gov For instance, 1-propyl-1H-imidazole can be synthesized by reacting imidazole with 1-bromopropane (B46711) in the presence of a base like sodium hydride. chemicalbook.com The subsequent introduction of the sulfonyl chloride group at the 4-position is more challenging. Direct sulfonation of N-substituted imidazoles with chlorosulfonic acid can be difficult. acs.org A more common approach involves the preparation of the corresponding sulfonic acid, followed by chlorination. For example, 1H-imidazole-4-carboxylic acid can be prepared and potentially converted to the sulfonyl chloride through a series of reactions. google.comchemicalbook.com Alternative methods for synthesizing sulfonyl chlorides from other sulfur-containing precursors under milder conditions are also an active area of research. organic-chemistry.orgnih.gov

The reactivity of this compound is expected to be characteristic of other imidazole sulfonyl chlorides. The sulfonyl chloride group will be the primary site of reaction, readily undergoing nucleophilic substitution with amines to form sulfonamides and with alcohols to yield sulfonate esters. The propyl group at the 1-position influences the compound's solubility and steric properties but is generally unreactive under the conditions used for reactions at the sulfonyl chloride. The imidazole ring itself can influence the reactivity of the sulfonyl chloride group through its electronic effects.

Below are tables detailing the properties of related imidazole and sulfonyl chloride compounds, which provide context for the expected characteristics of this compound.

Table 1: Physicochemical Properties of Representative Imidazole and Sulfonyl Chloride Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 1-Propyl-1H-imidazole | 35203-44-2 | C₆H₁₀N₂ | 110.16 | Colorless oil | N/A |

| 1H-Imidazole-4-sulfonyl chloride | 58767-51-4 | C₃H₃ClN₂O₂S | 166.59 | Solid | 163-174 |

| 1-Methyl-1H-imidazole-4-sulfonyl chloride | 137049-00-4 | C₄H₅ClN₂O₂S | 180.61 | Solid | 88-91 |

Data sourced from commercial supplier information and chemical databases. chemicalbook.comscbt.comsigmaaldrich.comsigmaaldrich.comchembk.com

Table 2: Representative Reactions of Sulfonyl Chlorides

| Reaction Type | Reactants | Product Type | General Conditions |

| Sulfonamide Formation | Sulfonyl chloride, Primary/Secondary Amine | Sulfonamide | Presence of a base (e.g., pyridine, triethylamine) in an inert solvent. |

| Sulfonate Ester Formation | Sulfonyl chloride, Alcohol | Sulfonate Ester | Presence of a base (e.g., pyridine) in an inert solvent. |

| Friedel-Crafts Sulfonylation | Sulfonyl chloride, Aromatic Compound | Sulfone | Lewis acid catalyst (e.g., AlCl₃). |

| Reduction to Sulfinate | Sulfonyl chloride, Reducing Agent (e.g., Sodium sulfite) | Sulfinate Salt | Aqueous conditions. |

This table represents general reactivity patterns of sulfonyl chlorides. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

1-propylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-3-9-4-6(8-5-9)12(7,10)11/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGLZNDBYAQTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272821 | |

| Record name | 1-Propyl-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137049-03-7 | |

| Record name | 1-Propyl-1H-imidazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137049-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propyl 1h Imidazole 4 Sulfonyl Chloride and Analogous Imidazole Sulfonyl Chlorides

Direct Synthesis Approaches

Direct approaches aim to introduce the sulfonyl chloride moiety onto a pre-formed imidazole (B134444) ring in a single step. These methods are often the most straightforward but can present challenges in terms of selectivity and reaction conditions.

Direct chlorosulfonation is a primary method for synthesizing aryl sulfonyl chlorides. nih.gov This electrophilic aromatic substitution typically involves reacting the imidazole substrate with a potent chlorosulfonating agent.

Chlorosulfonic acid (ClSO₃H) is a common and effective reagent for this transformation. rsc.orgwikipedia.org The reaction with an N-alkylimidazole, such as 1-propyl-1H-imidazole, involves the direct introduction of the chlorosulfonyl group onto the imidazole ring. However, the high reactivity of chlorosulfonic acid necessitates careful control of the reaction conditions to avoid side reactions, such as hydrolysis of the product to the corresponding sulfonic acid or polychlorosulfonation. rsc.orgmdpi.com

Optimization of the reaction is crucial for maximizing the yield of the desired sulfonyl chloride. mdpi.com A design of experiments (DOE) approach can be used to systematically investigate the impact of various parameters. mdpi.com Key variables include reaction temperature, the number of equivalents of the chlorosulfonating agent, and the rate of addition. mdpi.com For instance, conducting the reaction at low temperatures (e.g., -10 °C to 0 °C) can help to control the exothermicity and minimize degradation. rsc.org A continuous manufacturing process for chlorosulfonation has been shown to offer advantages over batch processing, including improved safety and higher space-time yield. mdpi.com

Table 1: Parameters for Optimization of Chlorosulfonation Reactions

| Parameter | Objective | Rationale | Citation |

|---|---|---|---|

| Temperature | Minimize | Controls exothermicity and reduces the formation of degradation byproducts. | rsc.orgmdpi.com |

| Reagent Equivalents | Optimize | Sufficient reagent is needed for complete conversion, but excess can lead to side products. | mdpi.com |

| Addition Rate | Control | Slow addition helps manage the reaction's exothermic nature and prevents localized overheating. | rsc.orgmdpi.com |

| Quenching | Controlled | Pouring the reaction mixture into ice-water hydrolyzes excess reagent and precipitates the product. | rsc.org |

An alternative to direct chlorosulfonation is a two-step process involving initial sulfonation to form an imidazole sulfonic acid, which is subsequently converted to the sulfonyl chloride.

Conventional Reagents: The conventional method for sulfonation involves heating the aromatic compound with concentrated sulfuric acid (H₂SO₄). wikipedia.org This reaction is reversible, which can be useful for installing the sulfonate as a temporary directing or protecting group. wikipedia.org Once the imidazole sulfonic acid is formed, it can be converted to the sulfonyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Advanced Reagents: More advanced and milder sulfonating agents have been developed. Among these are sulfonic acid-functionalized ionic liquids. organic-chemistry.org For example, 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), synthesized from imidazole and chlorosulfonic acid, acts as a Brønsted acidic ionic liquid that can serve as both the reagent and the solvent. organic-chemistry.orgacs.org This reagent allows for the sulfonation of various aromatic compounds under milder, aqueous conditions (e.g., 50 °C), avoiding the need for volatile organic solvents and harsh traditional acids. organic-chemistry.org The resulting sulfonic acid can then be converted to the sulfonyl chloride. This approach offers benefits in terms of efficiency and sustainability, as the ionic liquid can potentially be regenerated and reused. organic-chemistry.orgacs.org

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient route to highly substituted imidazoles. isca.menih.gov While not directly yielding the sulfonyl chloride, these protocols provide rapid access to the core imidazole structure, which can then be functionalized.

A well-established one-pot method for synthesizing substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). isca.meorganic-chemistry.org To synthesize a precursor for 1-propyl-1H-imidazole-4-sulfonyl chloride, one could potentially use glyoxal, butyraldehyde (B50154) (to introduce the propyl group at C2, which is a different isomer), and an appropriate amine in a variation of the Debus-Radziszewski synthesis. bdmaee.net More relevantly, a four-component reaction using a dicarbonyl, an aldehyde, ammonium acetate (as the ammonia (B1221849) source), and a primary amine (propylamine) can construct the 1-propyl-imidazole skeleton. isca.me Such reactions can be catalyzed by inexpensive and non-toxic acids like p-toluenesulfonic acid (PTSA). isca.me Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also powerful tools for creating complex imidazole derivatives in a single step. acs.org

Precursor Selection and Synthesis of Key Imidazole Intermediates

The primary precursor for the target compound is 1-propyl-1H-imidazole. The most common method for its synthesis is the direct N-alkylation of imidazole. This reaction involves treating imidazole with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. nih.gov Common bases include sodium hydride in a solvent like dimethylformamide (DMF) or potassium carbonate in ethyl acetate. nih.govprepchem.com

Alternatively, the imidazole ring can be constructed with the propyl group already in place. The Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can be adapted for this purpose. bdmaee.net For example, reacting glyoxal, butyraldehyde, and ammonia can yield 2-propylimidazole. bdmaee.net However, this classical method often suffers from low yields and a lack of selectivity. bdmaee.net More controlled routes involve the cyclization of N-acyl-α-amino ketones. bdmaee.net For more complex systems, such as N-aryl imidazoles, precursors can be synthesized by reacting 1,4-diaryl-1,4-diazabutadienes with paraformaldehyde and a chlorine source like chlorotrimethylsilane. nih.gov

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of this compound is controlling the position of substitution on the imidazole ring. The imidazole ring has three potential sites for electrophilic substitution: C2, C4, and C5. The N-propyl group at the N1 position is an electron-donating group that activates the ring towards electrophilic attack.

The outcome of electrophilic substitution on N-alkylimidazoles is governed by a combination of electronic and steric effects. Electronically, the C5 position is generally the most favored site for electrophilic attack, followed by C4. The C2 position is the most electron-deficient and least reactive towards electrophiles. Therefore, direct chlorosulfonation of 1-propyl-1H-imidazole is likely to produce a mixture of 1-propyl-1H-imidazole-5-sulfonyl chloride and the desired 4-sulfonyl chloride isomer, necessitating chromatographic separation.

Achieving regioselectivity often requires specific strategies. One approach is to use a directing group that steers the substitution to the desired position. nih.govlibretexts.org For example, installing a removable protecting or directing group at the C5 position would force the sulfonation to occur at C4. The directing effect of substituents is a well-established principle in aromatic chemistry; activating groups typically direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.orgquora.com While the imidazole ring system is more complex than a simple benzene (B151609) ring, these fundamental principles still apply. Advanced methods, such as transition metal-catalyzed C-H activation, can offer superior control over regioselectivity. nih.gov

Catalytic Approaches in Imidazole Sulfonyl Chloride Formation

Modern synthetic chemistry has increasingly turned to catalytic methods to achieve transformations under milder conditions with greater efficiency and selectivity.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-S bonds. nih.gov A potential route to this compound could involve the palladium-catalyzed chlorosulfonylation of a 1-propyl-1H-imidazol-4-ylboronic acid or a related organometallic species. This approach allows for the convergent synthesis of sulfonyl chlorides with excellent functional group tolerance. nih.gov Arenesulfonyl chlorides have also been shown to participate in various palladium-catalyzed cross-coupling reactions, such as Stille, Negishi, and Suzuki-Miyaura reactions, highlighting the versatility of sulfonyl-containing compounds in catalysis. epfl.ch

Photocatalysis: Visible-light photocatalysis offers a sustainable alternative for generating sulfonyl chlorides. nih.gov One method employs a heterogeneous, metal-free photocatalyst, such as potassium poly(heptazine imide), to mediate the reaction between an arenediazonium salt and an in-situ generated source of SO₂ and HCl. nih.gov This approach could be adapted by starting with 4-amino-1-propyl-1H-imidazole, converting it to the corresponding diazonium salt, and then performing the photocatalytic chlorosulfonylation under mild, room-temperature conditions. nih.gov

Directing Group-Assisted C-H Activation: Another advanced catalytic strategy is the use of transition metals like iridium or rhodium to catalyze the direct C-H sulfonamidation of aromatic rings, guided by a coordinating directing group. nih.gov While this method typically yields sulfonamides, these can often be hydrolyzed and converted to the corresponding sulfonyl chlorides. This technique provides excellent regiocontrol, allowing for the functionalization of specific C-H bonds that might be inaccessible through classical electrophilic substitution. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally responsible chemical processes. These principles aim to reduce or eliminate the use and generation of hazardous substances.

One key area of focus is the development of cleaner methods for the synthesis of sulfonyl chlorides. Traditional methods often rely on harsh and toxic reagents. lookchem.com However, greener alternatives have emerged, such as the use of N-chlorosuccinimide (NCS) or bleach as chlorinating agents. lookchem.comchemicalbook.com These reagents are more environmentally friendly and allow for simpler and safer reaction procedures. lookchem.comchemicalbook.com For instance, the use of bleach (sodium hypochlorite) offers an atom-economic and readily available option for the oxidative chlorosulfonation of appropriate sulfur-containing precursors. chemicalbook.com

Another important aspect of green chemistry in this context is the use of safer and more sustainable solvents. Research has explored performing N-alkylation of imidazoles under solvent-free conditions or using greener solvents, which significantly reduces volatile organic compound (VOC) emissions. thalesnano.comresearchgate.net For example, the use of acidic zeolite catalysts in a continuous flow reactor for N-alkylation represents a clean procedure where water is the only byproduct. thalesnano.com

The synthesis of the precursor, 1-propyl-1H-imidazole, can also be designed with green chemistry principles in mind. A documented method involves the reaction of imidazole with 1-bromopropane in tetrahydrofuran (B95107) using sodium hydride as a base, resulting in a high yield of the desired product. chemicalbook.com While effective, alternative greener approaches could involve phase-transfer catalysis in the absence of a solvent to simplify the work-up and reduce solvent waste. researchgate.net

The subsequent step, the introduction of the sulfonyl chloride group, presents another opportunity to apply green chemistry. Direct chlorosulfonation using chlorosulfonic acid is a potential route. google.com To mitigate the harshness of this reagent, alternative methods for converting sulfonic acids to sulfonyl chlorides under milder conditions are being explored. lookchem.com One such method utilizes 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione (TAPC) as a chlorinating agent under solvent-free conditions at room temperature. lookchem.com

The following table summarizes the application of green chemistry principles to the synthetic steps for this compound:

| Synthetic Step | Traditional Method | Green Chemistry Approach | Green Chemistry Principle(s) Addressed |

| N-Alkylation of Imidazole | Alkylation with alkyl halides in organic solvents. chemicalbook.com | - Alkylation using acidic zeolite catalysts in a flow reactor. thalesnano.com- Phase-transfer catalysis without solvent. researchgate.net | - Use of renewable feedstocks (catalyst)- Safer solvents and auxiliaries- Energy efficiency (flow chemistry)- Waste prevention |

| Sulfonyl Chloride Formation | - Reaction with harsh chlorinating agents.- Use of stoichiometric and hazardous reagents. | - Use of N-chlorosuccinimide (NCS) or bleach as chlorinating agents. lookchem.comchemicalbook.com- Conversion of sulfonic acids to sulfonyl chlorides using milder reagents like TAPC. lookchem.com | - Safer chemicals- Atom economy- Waste prevention |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and more efficient, aligning with the modern demands of the chemical industry.

Reactivity and Derivatization Chemistry of 1 Propyl 1h Imidazole 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a highly effective leaving group, facilitating nucleophilic substitution reactions at the sulfur atom. This is the most common reaction pathway for this class of compounds, allowing for the synthesis of a wide array of derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center.

The reaction of 1-propyl-1H-imidazole-4-sulfonyl chloride with primary or secondary amines is a fundamental transformation that yields N-substituted sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents. The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of a chloride ion. libretexts.org

The existence of derivatives such as 1-propyl-1H-imidazole-4-sulfonamide confirms this reactivity pathway. sigmaaldrich.com The synthesis of sulfonamides from sulfonyl chlorides is a well-established and versatile reaction. libretexts.orgacs.org Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.

A general scheme for this reaction is as follows:

Reaction of this compound with an amine to form an N-substituted sulfonamide.

The properties of the resulting sulfonamides can be modulated by varying the substituent on the amine. While specific reaction conditions and yields for the synthesis of a broad range of N-substituted sulfonamides from this compound are not extensively detailed in publicly available literature, the general methodology for sulfonamide synthesis is widely applicable. acs.org

Sulfonate Esters: this compound can react with alcohols or phenols to form the corresponding sulfonate esters. This reaction, known as sulfonylation, is analogous to the formation of sulfonamides and proceeds through the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride group. libretexts.org Pyridine or another non-nucleophilic base is often used to catalyze the reaction and to scavenge the HCl produced. libretexts.org The resulting sulfonate esters are themselves useful intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. libretexts.org

Sulfones: The synthesis of sulfones from sulfonyl chlorides can be achieved through various methods. One common approach involves the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates. Another method is the reduction of the sulfonyl chloride to a sulfinate salt, followed by alkylation with an alkyl halide to produce the sulfone. organic-chemistry.org While these are general methods for sulfone synthesis, specific examples detailing the synthesis of sulfones directly from this compound are not readily found in the surveyed literature.

Electrophilic and Acylation Reactions

While the primary reactivity of this compound is centered on the electrophilic sulfonyl chloride group, the imidazole (B134444) ring itself can participate in electrophilic substitution reactions. However, the presence of the electron-withdrawing sulfonyl group at the 4-position deactivates the imidazole ring towards electrophilic attack.

In the context of acylation, the compound itself acts as an acylating-like agent due to the sulfonyl chloride group. It can be used to introduce the 1-propyl-1H-imidazole-4-sulfonyl moiety onto other molecules through reactions with nucleophiles, as discussed in the sections on sulfonamide and sulfonate ester formation.

Condensation Reactions and Multi-Functional Molecule Assembly

Condensation reactions involving this compound would typically leverage its ability to react with nucleophiles to build larger, multi-functional molecules. For instance, it could be reacted with a bifunctional molecule containing both an amine and another reactive group. This would lead to the formation of a sulfonamide linkage, with the second functional group available for further transformations, thus assembling a more complex molecular architecture. The Knoevenagel condensation is a well-known reaction involving active methylene (B1212753) compounds, but direct participation of a sulfonyl chloride in this specific type of condensation is not typical. organic-chemistry.org Instead, derivatives of this compound could be designed to participate in such reactions.

Exploration of Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools in organic synthesis. Sulfonyl chlorides have been shown to participate in reactions such as the Suzuki-Miyaura coupling, where the sulfonyl chloride acts as an electrophilic partner. nih.govresearchgate.net These reactions typically involve a palladium catalyst and allow for the formation of carbon-carbon or carbon-heteroatom bonds. nih.govorganic-chemistry.orgmdpi.com For example, a general Suzuki-Miyaura coupling of an arylsulfonyl chloride with a boronic acid would lead to the formation of a biaryl sulfone or a related structure, with the elimination of the chlorine and boron-containing fragments. researchgate.net

Similarly, the Heck reaction, another palladium-catalyzed process, couples aryl or vinyl halides with alkenes. organic-chemistry.orgnih.govyoutube.com While less common, the use of sulfonyl chlorides as coupling partners in Heck-type reactions has been explored.

Although these reactions are established for various sulfonyl chlorides, specific studies detailing the use of this compound in transition metal-catalyzed coupling reactions are not prevalent in the reviewed scientific literature. The reactivity in such systems would depend on the specific catalyst, ligands, and reaction conditions employed.

Radical Chemistry Involving Imidazole Sulfonyl Chlorides

The sulfonyl chloride group can be a precursor to sulfonyl radicals (R-SO2•) under certain conditions, such as photolysis or in the presence of a radical initiator. These sulfonyl radicals can then participate in various radical reactions, including addition to alkenes and alkynes, leading to the formation of new carbon-sulfur bonds. While the radical chemistry of sulfonyl chlorides is a known field, specific investigations into the radical reactions of this compound are not widely documented.

Despite a comprehensive search for scientific literature, patents, and chemical databases, there is a notable lack of specific research findings concerning the functional group compatibility and chemoselectivity of This compound . The available information focuses on the general reactivity of sulfonyl chlorides as a chemical class and on the synthesis and properties of other related imidazole-containing compounds.

The search did not yield any detailed experimental studies or data tables outlining the reaction of this compound with a diverse range of functionalized nucleophiles. Consequently, a thorough analysis of its chemoselective behavior and tolerance towards various functional groups could not be compiled.

While general principles of sulfonyl chloride reactivity are well-established, such as their reaction with primary and secondary amines to form sulfonamides and with alcohols to yield sulfonate esters, specific data on the influence of the 1-propyl-1H-imidazole moiety on these reactions is not present in the public domain. Research into the chemoselectivity of sulfonyl chlorides versus sulfonyl fluorides and the synthesis of complex sulfonamides provides a background context but does not offer the specific experimental details required for the requested article.

Therefore, this article cannot be generated as per the user's instructions due to the absence of specific scientific research on the functional group compatibility and chemoselectivity of this compound.

Mechanistic Investigations of Reactions Involving 1 Propyl 1h Imidazole 4 Sulfonyl Chloride

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for sulfonyl chlorides with nucleophiles, such as amines or alcohols, is generally considered to be a nucleophilic substitution at the sulfur atom. For most arenesulfonyl and primary alkanesulfonyl chlorides, this proceeds through a concerted bimolecular nucleophilic substitution (S_N2) mechanism. In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step.

The transition state for this process would involve a pentacoordinate sulfur center, with the nucleophile and the leaving group in apical positions. The geometry and charge distribution of this transition state are critical in determining the reaction rate. For 1-propyl-1H-imidazole-4-sulfonyl chloride, the electron-withdrawing nature of the imidazole (B134444) ring is expected to enhance the electrophilicity of the sulfonyl sulfur, potentially accelerating the reaction compared to simple alkanesulfonyl chlorides.

Computational studies, though not specifically reported for this compound, would be invaluable in mapping the potential energy surface of its reactions. Such studies could confirm the nature of the transition state and explore the possibility of alternative pathways, such as a stepwise mechanism involving a short-lived sulfonylium ion intermediate, although this is generally less favored for sulfonyl chlorides.

Role of Catalysts and Additives in Reaction Kinetics and Selectivity

The reaction of sulfonyl chlorides can be influenced by various catalysts and additives. In the context of sulfonamide formation from primary sulfonamides, activating agents like pyrylium (B1242799) salts (e.g., Pyry-BF4) have been shown to facilitate the formation of the sulfonyl chloride intermediate under mild conditions. While this applies to the synthesis from a sulfonamide, the principle of activating the sulfonyl group is relevant.

For reactions of this compound, base catalysts are commonly employed to deprotonate the nucleophile (e.g., an amine), increasing its nucleophilicity and accelerating the reaction. The choice of base can be critical, as highly basic conditions can also promote side reactions.

Lewis acids could potentially play a role by coordinating to the oxygen atoms of the sulfonyl group, further increasing the electrophilicity of the sulfur atom. However, the presence of the basic imidazole ring within the same molecule introduces a site for competitive binding of the Lewis acid, which could either inhibit or modulate the reaction in complex ways.

Kinetic and Thermodynamic Parameters of Key Transformations

Quantitative kinetic data for the reactions of this compound are not readily found in the literature. However, general trends can be inferred. The rate of reaction with a series of nucleophiles is expected to follow their order of nucleophilicity.

Hypothetical Kinetic Data for the Reaction with Amines:

| Amine Nucleophile | Relative Rate Constant (k_rel) |

| Ammonia (B1221849) | Low |

| Primary Alkylamine | Moderate |

| Secondary Alkylamine | High |

| Aniline | Very Low |

This table is illustrative and based on general reactivity principles. Actual experimental data is required for validation.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the transition state. For a bimolecular reaction, a negative entropy of activation is expected, reflecting the ordering of two molecules in the transition state. The enthalpy of activation would be influenced by bond-breaking and bond-forming energies, as well as electronic effects from the imidazole ring. Studies on the reaction of benzenesulfonyl chloride with imidazole have shown that enthalpies and entropies of activation are considerably lower in aprotic solvents compared to protic ones.

Influence of Solvent Systems on Reaction Mechanisms

The solvent plays a crucial role in the kinetics and mechanism of reactions involving charged or polar species. For the reaction of this compound, which proceeds through a polar transition state, solvent effects are expected to be significant.

Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are generally effective for S_N2 reactions at sulfur. These solvents can stabilize the polar transition state without strongly solvating the nucleophile, thus enhancing its reactivity.

Protic solvents, like alcohols or water, can solvate both the nucleophile and the leaving group through hydrogen bonding. While solvation of the leaving group can facilitate its departure, strong solvation of the nucleophile can decrease its reactivity, leading to slower reaction rates compared to polar aprotic solvents. Studies on the synthesis of imidazolium (B1220033) ionic liquids have shown that polar protic solvents can retard the reaction rate by forming hydrogen bonds with the nitrogen of the imidazole ring, inhibiting nucleophilic attack.

Expected Solvent Effects on Reaction Rate:

| Solvent | Dielectric Constant (ε) | Expected Relative Rate |

| Acetonitrile | 37.5 | High |

| Dimethylformamide (DMF) | 36.7 | High |

| Dichloromethane (DCM) | 8.9 | Moderate |

| Ethanol | 24.6 | Moderate to Low |

| Water | 80.1 | Low |

This table represents expected trends based on general solvent effects in related systems.

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 1-propyl-1H-imidazole-4-sulfonyl chloride, ¹H and ¹³C NMR would provide the primary framework of the molecule's carbon-hydrogen backbone.

¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the imidazole (B134444) ring and the n-propyl chain. The two aromatic protons on the imidazole ring would appear as singlets in the downfield region (typically 7.5-8.5 ppm), with their exact chemical shifts influenced by the electronic effects of the sulfonyl chloride and N-propyl groups. The protons of the propyl group would present as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the imidazole nitrogen.

¹³C NMR would complement this by showing signals for each unique carbon atom. Two signals would correspond to the imidazole ring carbons, and three signals would represent the carbons of the propyl chain.

Advanced 2D NMR techniques are crucial for definitive assignment.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming the connectivity within the propyl chain (i.e., which CH₂ is adjacent to the CH₃).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the molecular fragments. It would show correlations between protons and carbons separated by two or three bonds, for instance, linking the N-CH₂ protons of the propyl group to the carbons of the imidazole ring, thus confirming the position of alkylation.

Solid-State NMR could be employed to study the compound in its crystalline form, providing insights into polymorphism and molecular packing, which may differ from the solution-state conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in a standard solvent like CDCl₃.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Imidazole C2-H | ~7.8 - 8.2 | ~137 - 141 |

| Imidazole C5-H | ~7.6 - 8.0 | ~118 - 122 |

| Imidazole C4-SO₂Cl | - | ~145 - 150 |

| N-CH₂-CH₂-CH₃ | ~4.1 - 4.3 (triplet) | ~48 - 52 |

| N-CH₂-CH₂-CH₃ | ~1.8 - 2.0 (sextet) | ~22 - 26 |

| N-CH₂-CH₂-CH₃ | ~0.9 - 1.1 (triplet) | ~10 - 12 |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the most prominent and diagnostic peaks in the IR spectrum would arise from the sulfonyl chloride group. Strong, asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretch would appear at a lower frequency.

Other key absorptions would include:

C-H stretching: Aliphatic C-H stretches from the propyl group would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), while the aromatic C-H stretches of the imidazole ring would appear just above 3000 cm⁻¹.

Imidazole Ring Vibrations: C=N and C=C stretching vibrations within the heterocyclic ring would produce signals in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful for analyzing the symmetry of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1400 (Strong) |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1170 - 1190 (Strong) |

| Imidazole Ring | C=N and C=C Stretches | 1450 - 1600 (Medium) |

| Alkyl (Propyl) Group | C-H Stretches | 2850 - 2960 (Medium-Strong) |

| Aromatic (Imidazole) Group | C-H Stretch | 3050 - 3150 (Weak-Medium) |

| Sulfonyl Chloride | S-Cl Stretch | 600 - 750 (Medium) |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ptfarm.pl High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure m/z values to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. ptfarm.pl

For this compound (C₆H₉ClN₂O₂S), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other potential formulas with the same nominal mass. The presence of chlorine and sulfur would be readily identified by their characteristic isotopic patterns.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to confirm the molecule's structure. Expected fragmentation pathways for this compound could include:

Loss of the propyl group ([M-C₃H₇]⁺).

Loss of the chlorine atom ([M-Cl]⁺).

Cleavage of the sulfonyl chloride group ([M-SO₂Cl]⁺).

Loss of sulfur dioxide ([M-SO₂]⁺).

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound.

| Ion Description | Formula | Theoretical Exact Mass (m/z) |

| Molecular Ion [M]⁺ | [C₆H₉ClN₂O₂S]⁺ | 208.0073 |

| Isotope Peak [M+2]⁺ | [C₆H₉³⁷ClN₂O₂S]⁺ | 210.0044 |

| Fragment: Loss of Propyl | [C₃H₂ClN₂O₂S]⁺ | 164.9579 |

| Fragment: Loss of SO₂Cl | [C₆H₉N₂]⁺ | 109.0766 |

| Fragment: Loss of Chlorine | [C₆H₉N₂O₂S]⁺ | 173.0412 |

X-Ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in its solid, crystalline state. This technique is contingent upon the ability to grow a single, high-quality crystal of the compound.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield precise data on:

Bond Lengths: e.g., the exact lengths of the C-S, S-O, and S-Cl bonds.

Bond Angles: The geometry around the sulfur atom and the planarity of the imidazole ring.

Conformation: The specific rotational arrangement (torsion angles) of the propyl group relative to the imidazole ring.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing any hydrogen bonds, π-stacking, or other non-covalent interactions that stabilize the solid-state structure. researchgate.net

This technique is considered the gold standard for structural proof when applicable. nih.gov

Chromatographic Techniques (e.g., HPLC, GC-MS, LC-MS, UPLC) for Purity, Quantification, and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity and enabling its quantification. uni.lusigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for purity analysis of non-volatile compounds like this compound. A reversed-phase method, using a C8 or C18 column, would likely be employed. nih.gov The mobile phase would typically consist of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly performed with a UV detector, as the imidazole ring is a chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides a highly specific and sensitive analytical system. sigmaaldrich.com It allows for the simultaneous confirmation of the retention time and the mass of the eluted peak, providing a high degree of confidence in peak identity and purity assessment. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique could potentially be used, but the relatively low volatility and potential thermal lability of the sulfonyl chloride group might make it less suitable than LC-based methods. If used, it would require careful optimization of the injection temperature to avoid degradation.

These techniques are also invaluable for monitoring the progress of the synthesis reaction, allowing researchers to determine the optimal time to stop the reaction and begin work-up procedures.

Table 4: Example HPLC Method for Purity Analysis.

| Parameter | Condition |

| Instrument | HPLC or UPLC system with UV Detector |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 2 µL |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically Carbon, Hydrogen, Nitrogen, and Sulfur) in a pure sample. davidson.edu The experimental percentages are then compared to the theoretical values calculated from the proposed empirical formula. chemcollective.org A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. researchgate.net

For this compound, with the molecular formula C₆H₉ClN₂O₂S, the theoretical elemental composition would be calculated based on the atomic masses of its constituent elements.

Table 5: Theoretical Elemental Analysis for C₆H₉ClN₂O₂S.

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 34.54% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.35% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.00% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.43% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 15.34% |

| Sulfur (S) | 32.06 | 1 | 32.06 | 15.37% |

| Total | - | - | 208.663 | 100.00% |

Computational and Theoretical Studies on 1 Propyl 1h Imidazole 4 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of 1-propyl-1H-imidazole-4-sulfonyl chloride at the molecular level. These computational methods are instrumental in elucidating the electronic structure, conformational preferences, and spectroscopic characteristics of the molecule, offering a theoretical framework that complements and guides experimental investigations.

DFT calculations are employed to map the electron density distribution within this compound, revealing key details about its chemical bonding and reactivity. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance.

The HOMO is typically localized on the electron-rich imidazole (B134444) ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is predominantly centered on the sulfonyl chloride group (-SO₂Cl), specifically on the sulfur-chlorine bond. This distribution highlights the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis, another tool within quantum chemistry, can further quantify the charge distribution and delocalization of electrons within the molecule. This analysis provides a more detailed picture of the bonding interactions and the partial charges on each atom, confirming the polarization of the S-Cl bond and the electron-donating character of the N-propyl group relative to the imidazole ring.

Table 1: Representative Frontier Orbital Energies for Imidazole-based Sulfonyl Chlorides

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Localized on the imidazole ring |

| LUMO | -1.2 | Centered on the sulfonyl chloride group |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical stability |

Note: These values are representative and would be specifically calculated for this compound in a dedicated study.

The presence of the flexible propyl group attached to the imidazole nitrogen introduces several possible conformations for this compound. DFT calculations can be used to explore the potential energy surface of the molecule by systematically rotating the dihedral angles associated with the propyl chain and the sulfonyl chloride group.

By calculating the relative energies of these different conformations, a Boltzmann distribution can be predicted, indicating the population of each conformer at a given temperature. The energy barriers between these conformers can also be determined, providing information about the flexibility of the molecule.

Table 2: Calculated Relative Energies of N-Propyl Imidazole Conformers

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (trans) | ~180° | 0.00 |

| Gauche | ~60° | 0.5 - 1.5 |

Note: This table illustrates the typical energy differences for propyl chain conformations. The exact values for this compound would require specific calculations.

DFT calculations are a powerful tool for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, an IR spectrum can be simulated. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule. Key predicted vibrations would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group (typically in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively), the S-Cl stretch, and various C-H and C-N stretching and bending modes of the imidazole ring and propyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated and correlated with experimental NMR spectra. This aids in the assignment of peaks to specific atoms within the molecule, confirming its connectivity and conformational state in solution. The calculated chemical shifts are sensitive to the electronic environment of each nucleus.

The correlation between predicted and experimental spectra serves as a stringent test of the accuracy of the computational model and provides a high degree of confidence in the determined molecular structure.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations are ideal for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of this compound in a condensed phase (e.g., in a solvent or in its liquid or solid state). MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces. nih.govacs.org

For this compound, MD simulations can provide a detailed picture of its conformational landscape in solution. By simulating the molecule over nanoseconds or longer, the full range of accessible conformations of the propyl chain can be sampled, and the probability of finding the molecule in a particular conformation can be determined. This provides a more dynamic view of the molecule's structure than the static picture from DFT calculations. nih.govacs.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. In a simulation box containing multiple molecules of this compound and a solvent, the radial distribution functions can be calculated to understand how the molecules pack together and how solvent molecules are arranged around the solute. These simulations can reveal specific interactions, such as hydrogen bonding (if protic solvents are present) or dipole-dipole interactions involving the polar sulfonyl chloride group and the imidazole ring. This information is crucial for understanding properties like solubility, viscosity, and diffusion.

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, offering a detailed understanding of the reaction kinetics.

For instance, the synthesis of this compound itself, likely through the chlorosulfonation of a suitable precursor, can be modeled. The reaction of 1-propyl-1H-imidazole with a chlorosulfonating agent, for example, would proceed through a series of steps that can be computationally elucidated.

More commonly, the reactions of this compound, such as its hydrolysis or its reaction with an amine to form a sulfonamide, are of interest. For the reaction with an amine, DFT calculations can be used to model the nucleophilic attack of the amine on the electrophilic sulfur atom. The calculations would likely show a concerted or stepwise mechanism, and the structure of the transition state can be optimized. The calculated activation energy provides a quantitative measure of the reaction rate, and the reaction enthalpy indicates whether the reaction is exothermic or endothermic. This type of analysis can be used to compare the reactivity of this compound with other sulfonyl chlorides or to predict how changes in the nucleophile will affect the reaction rate.

Table 3: Representative Calculated Energy Profile for a Sulfonamide Formation Reaction

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Sulfonyl Chloride + Amine) | 0 |

| 2 | Transition State | +15 to +25 |

| 3 | Products (Sulfonamide + HCl) | -10 to -20 |

Note: These values are illustrative of a typical energy profile for such a reaction.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the chemical properties of molecules based on their structural features, which are encoded as numerical descriptors. wikipedia.org For a series of related compounds, such as derivatives of imidazole-4-sulfonyl chloride, a QSPR model could be developed to predict properties like solubility, boiling point, or reactivity.

The development of a QSPR model for this compound and its analogues would involve the following steps:

Data Set Generation: A set of imidazole sulfonyl chloride derivatives with varying substituents would be synthesized or computationally designed.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors would be calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges, dipole moment).

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates a subset of the most relevant descriptors with the chemical property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For this compound, a QSPR model could, for example, predict its reactivity towards a specific nucleophile. The descriptors in such a model might include the calculated partial charge on the sulfur atom, the LUMO energy, and steric parameters describing the size of the substituent on the imidazole nitrogen. Such a model would be a valuable tool for designing new imidazole sulfonyl chloride derivatives with tailored chemical properties without the need for synthesizing and testing each compound.

Design of New Derivatives through Computational Screening

The design of novel derivatives of this compound through computational screening represents a modern approach to drug discovery and materials science. This in silico process allows for the rational design and evaluation of new chemical entities with desired properties, thereby reducing the time and cost associated with traditional synthetic and screening methods. Computational screening for new derivatives of a lead compound like this compound typically involves several key stages, including ligand-based and structure-based drug design, quantitative structure-activity relationship (QSAR) studies, and molecular docking simulations.

The imidazole nucleus is a significant scaffold in medicinal chemistry, known to be a constituent of many important biological molecules. researchgate.net Its derivatives have shown a wide range of biological activities. researchgate.net Computational approaches are instrumental in exploring the vast chemical space around the this compound core to identify modifications that could enhance its biological activity or confer novel properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of this computational screening process. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comqub.ac.uk For imidazole and sulfonamide derivatives, 2D and 3D QSAR models have been developed to understand the structural requirements for specific biological activities, such as antidiabetic or anticancer effects. scispace.comnih.gov These models can predict the activity of newly designed derivatives of this compound before their actual synthesis. The development of a robust QSAR model involves the calculation of various molecular descriptors, which can be categorized as electronic, steric, and hydrophobic, among others. nih.gov

For instance, a hypothetical QSAR study on a series of this compound derivatives could yield an equation like:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(ASA)

Where pIC50 is the predicted biological activity, logP represents the lipophilicity, HOMO (Highest Occupied Molecular Orbital) energy relates to the electron-donating ability, and ASA (Accessible Surface Area) is a steric descriptor. The coefficients (β) would be determined through statistical analysis of a training set of compounds with known activities.

Molecular docking is another powerful computational tool used in the design of new derivatives. qub.ac.uk This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.gov By understanding the binding mode of this compound within the active site of a biological target, researchers can design modifications that enhance these interactions, leading to improved potency and selectivity. For example, if docking studies reveal a hydrophobic pocket in the binding site, derivatives with larger, more lipophilic substituents at a specific position on the imidazole ring could be designed to occupy this pocket and increase binding affinity.

The process of computational screening for new derivatives can be summarized in the following interactive data table:

| Step | Description | Key Computational Tools | Desired Outcome |

| 1. Target Identification and Validation | Identifying a biologically relevant target (e.g., enzyme, receptor) for the designed derivatives. | Bioinformatics databases, literature mining. | A validated biological target. |

| 2. Lead Compound Analysis | Detailed computational analysis of the lead compound, this compound, to understand its structural and electronic properties. | Quantum mechanics calculations, molecular dynamics simulations. | Understanding of the lead compound's pharmacophoric features. |

| 3. Virtual Library Generation | In silico generation of a library of virtual derivatives by modifying the lead structure. Modifications can include changes to the propyl group, substitutions on the imidazole ring, or replacement of the sulfonyl chloride moiety. | Combinatorial library generation software. | A large and diverse virtual library of potential new compounds. |

| 4. High-Throughput Virtual Screening (HTVS) | Rapid screening of the virtual library against the biological target using simplified scoring functions to filter out non-promising compounds. | Docking software (e.g., AutoDock, Glide). | A smaller subset of "hit" compounds with predicted binding affinity. |

| 5. Refined Docking and Scoring | More accurate and computationally intensive docking and scoring of the "hit" compounds to better predict their binding modes and affinities. | Advanced docking algorithms and scoring functions. | A ranked list of the most promising derivatives. |

| 6. ADME/Tox Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the top-ranked derivatives to assess their drug-likeness. | QSAR-based prediction models, specialized software (e.g., DEREK, TOPKAT). | Derivatives with favorable pharmacokinetic and safety profiles. |

Detailed research findings from studies on related imidazole derivatives have demonstrated the utility of these computational approaches. For example, 3D-QSAR and activity atlas models have been successfully developed for a series of imidazole derivatives to explore their potential as inhibitors for specific cancer cell lines. nih.gov These studies have identified key structural features that govern the bioactivity of these compounds. nih.gov Similarly, in-silico and in-vitro studies have validated imidazole derivatives as potential inhibitors of sirtuin, an epigenetic enzyme. nih.gov

The design of new derivatives of this compound would leverage these established computational workflows. The sulfonyl chloride group, being a reactive functional group, could be a primary site for modification to generate a library of sulfonamides with diverse functionalities. The propyl group at the N1 position of the imidazole ring could also be varied in length and branching to probe for optimal interactions with a target binding site.

Emerging Research Directions and Future Perspectives for Imidazole Sulfonyl Chlorides

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and reaction conditions. mdpi.comorganic-chemistry.org Consequently, a significant research thrust is aimed at creating more environmentally friendly and efficient synthetic pathways.

Key areas of development include:

Alternative Reagents: Research is moving towards replacing hazardous reagents. For instance, methods using hydrogen peroxide with zirconium tetrachloride (H₂O₂/ZrCl₄) offer a mild and rapid alternative for converting thiols and disulfides to sulfonyl chlorides, with water as the primary byproduct. organic-chemistry.org Another approach involves using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) for the synthesis of sulfonyl chlorides and bromides from sulfonyl hydrazides under mild conditions. nih.gov

Aqueous Processes: The use of aqueous acidic conditions for preparing aryl sulfonyl chlorides from diazonium salts has shown considerable advantages over methods that rely on organic solvents like acetic acid. researchgate.net In these aqueous systems, the desired sulfonyl chloride product often has low solubility and precipitates directly from the reaction mixture, which simplifies purification and protects it from hydrolysis. researchgate.net This approach is not only safer and more robust but also offers significant environmental benefits and scalability. researchgate.net

Catalytic Systems: The development of novel catalytic systems is a cornerstone of green chemistry. Metal-free protocols, such as using a combination of nitric acid, hydrochloric acid, and oxygen, are being explored for the oxidative chlorination of thiols and disulfides. nih.gov Additionally, photocatalysis using materials like potassium poly(heptazine imide) (K-PHI), a metal-free semiconductor, presents an innovative route for synthesizing sulfonyl chlorides. nih.gov

Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Sulfonyl Chlorides

| Feature | Traditional Methods (e.g., Chlorosulfonic Acid) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often harsh and corrosive (e.g., chlorosulfonic acid, thionyl chloride). mdpi.comresearchgate.net | Milder and greener (e.g., H₂O₂/ZrCl₄, NCS, HNO₃/HCl/O₂). organic-chemistry.orgnih.govnih.gov |

| Solvents | Often requires anhydrous organic solvents (e.g., acetonitrile (B52724), ethyl acetate). acs.orgmanchester.ac.uk | Increasing use of water as a solvent. researchgate.net |

| Reaction Conditions | Can require high temperatures and excess reagents. mdpi.com | Often proceed at room temperature with higher atom economy. organic-chemistry.orgnih.gov |

| Byproducts | Can generate significant hazardous waste. | Fewer and less hazardous byproducts (e.g., water). organic-chemistry.org |

| Safety | Presents risks associated with corrosive and toxic reagents. mdpi.com | Improved safety profiles. organic-chemistry.orgresearchgate.net |

Exploration of Novel Reactivity Modes and Transformations

While imidazole (B134444) sulfonyl chlorides are well-established precursors for sulfonamides, researchers are actively exploring their broader synthetic potential. nih.govsigmaaldrich.com This involves discovering new ways the sulfonyl chloride functional group can react and participate in complex molecule construction.

Precursors to Diverse Functional Groups: Beyond sulfonamides, sulfonyl chlorides are valuable starting materials for sulfonate esters, sulfones, and sulfinic acids. nih.gov Their utility is also being harnessed in photocatalysis, where one-electron reduction can generate alkyl and aryl radicals, which are key intermediates in various organic transformations. nih.gov

Diazo-Transfer Reactions: Imidazole-1-sulfonyl azide, synthesized from imidazole and sulfuryl chloride, has emerged as a crucial reagent for diazo-transfer reactions, which are instrumental in converting primary amines to azides. acs.orgwikipedia.org The more stable hydrogen sulfate (B86663) salt of this reagent is particularly favored for its improved safety profile and efficiency in synthesizing sulfonyl azides from primary sulfonamides. nih.govorganic-chemistry.orged.ac.uk

Reactions with Heterocycles: The reactivity of sulfonyl chlorides with other heterocyclic systems, such as 1,2,3-triazoles, is an area of active investigation. researchgate.net These reactions can lead to mixtures of regioisomers, and understanding the factors that control selectivity—such as the steric bulk of the sulfonyl chloride and reaction temperature—opens pathways to novel substituted triazole compounds. researchgate.net

Click Chemistry: The development of chiral S(VI) centers is expanding the toolbox of sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, a next-generation click reaction. acs.org Asymmetric fluoride-chloride exchange reactions on sulfonimidoyl chlorides pave the way for creating chiral sulfonimidoyl fluorides, which are valuable for stereospecific synthesis and bioconjugation. acs.org

Integration with Automation and Flow Chemistry Technologies

To address the safety and scalability challenges associated with sulfonyl chloride synthesis, particularly those involving hazardous reagents like chlorosulfonic acid, researchers are turning to automation and flow chemistry. mdpi.comrsc.org

Flow chemistry involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. This technology offers several advantages for sulfonyl chloride production:

Enhanced Safety: Continuous processing minimizes the volume of hazardous materials handled at any given time, and the high surface-area-to-volume ratio of flow reactors allows for exquisite control over reaction temperature, preventing dangerous thermal runaways. rsc.org

Improved Efficiency and Yield: Flow chemistry can significantly increase the space-time yield compared to batch processes. mdpi.com For example, one continuous process for an aryl sulfonyl chloride produced 500g in 12 hours, a significant improvement over a comparable batch reaction that yielded 65g in 6.5 hours. mdpi.com

Process Control and Automation: Integrating flow systems with automated controls, using real-time data from sensors to manage parameters like pumping rates and reactor levels, leads to greater consistency, reliability, and efficiency. mdpi.comresearchgate.net Online monitoring techniques, such as ¹⁹F NMR, can even be used to rapidly investigate and optimize reaction conditions within a single experiment. nih.gov

These technologies are being employed to improve the speed, safety, and environmental footprint of challenging reactions, making them ideal candidates for the industrial synthesis of imidazole sulfonyl chlorides and their derivatives. mdpi.comrsc.org

Advanced In Silico Methods for Rational Design and Prediction

Computational, or in silico, methods are becoming indispensable tools in modern chemical research. researchgate.net They allow scientists to design molecules and predict their properties before they are ever synthesized in a lab, saving significant time, resources, and effort. researchgate.net

For derivatives of imidazole sulfonyl chlorides, such as the vast family of sulfonamides, in silico approaches are particularly valuable:

Drug Design and Discovery: Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to design novel drug candidates. nih.govnih.gov For example, researchers have used these methods to design N-substituted sulfonamides and evaluate their binding affinities to specific biological targets, such as the enzyme carbonic anhydrase (PDB ID: 1AZM) in cancer therapeutics. nih.gov

Predicting Properties: In silico tools can predict a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile early in the development process. nih.gov This allows for the pre-screening of potential drug molecules, filtering out those with unfavorable properties before costly synthesis and testing.

Mechanism Elucidation: Molecular dynamics simulations and DFT calculations can provide deep insights into how a molecule interacts with a biological target or the mechanism of a chemical reaction. acs.orgnih.govacs.org This understanding is crucial for the rational design of more effective and selective compounds. acs.org The advantage of these methods is the ability to make rapid predictions for a large number of compounds based solely on their chemical structure. researchgate.net

Synergistic Applications in Interdisciplinary Fields

The unique properties of the imidazole ring and the reactivity of the sulfonyl chloride group enable their application in diverse scientific and technological fields beyond traditional pharmaceuticals and agrochemicals.

Materials Science: Imidazole derivatives are foundational to the synthesis of ionic liquids, which are salts that are liquid at low temperatures. researchgate.net The properties of these ionic liquids can be finely tuned by carefully selecting substituents on the imidazole ring. researchgate.net Furthermore, sulfonyl chloride groups can be used to immobilize molecules onto surfaces like silica, creating functionalized materials for various applications. acs.org There is also growing interest in using sulfonyl-containing compounds in the development of advanced polymers and piezoelectric sensors. acs.org

Analytical Method Development: The synthesis and study of sulfonyl chlorides have spurred innovations in analytical techniques. The need for precise process control in flow chemistry has led to the implementation of online monitoring tools like NMR spectroscopy to track reaction progress in real time. nih.gov

Chemical Biology and Prodrugs: Sulfonyl azides, derived from sulfonyl chlorides, are being investigated as "cages" for prodrugs that can be activated at a specific site, for example, by X-ray irradiation. ed.ac.uk This strategy could enable site-directed chemotherapy, where an inactive drug is administered systemically and then "switched on" only at the tumor site, potentially reducing side effects. ed.ac.uk

Challenges and Opportunities in Scale-Up and Industrial Synthesis

Transitioning a chemical synthesis from a laboratory bench to large-scale industrial production presents a unique set of challenges and opportunities. idbs.com For imidazole sulfonyl chlorides, these often revolve around safety, efficiency, and cost-effectiveness.

Challenges:

Handling Hazardous Reagents: Many traditional syntheses rely on highly corrosive and reactive chemicals like chlorosulfonic acid. mdpi.com Managing these materials safely on an industrial scale requires specialized equipment and stringent safety protocols to mitigate risks. mdpi.com

Process Control: Maintaining consistent reaction conditions (e.g., temperature, mixing) in large reactors is more difficult than in a small lab flask. idbs.com Heterogeneity can lead to variations in product quality and yield. idbs.com

Economic Feasibility: The cost of raw materials, energy consumption, and waste disposal are critical factors in industrial production. wikipedia.org Developing processes that are not only scientifically sound but also economically viable is a major hurdle.

Opportunities:

Continuous Manufacturing: As discussed, flow chemistry and continuous processing represent a major opportunity to overcome the challenges of safety and consistency. mdpi.comresearchgate.net By enabling better control over reaction parameters and minimizing the handling of hazardous materials, continuous manufacturing can lead to safer, more efficient, and higher-quality production. mdpi.comrsc.org

Green Chemistry: The push for sustainability provides an opportunity to innovate. Developing scalable processes that use greener solvents, reduce waste, and are more energy-efficient can provide a significant competitive advantage. organic-chemistry.orgresearchgate.net Aqueous-based processes that allow the product to precipitate out are particularly promising for scale-up. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-propyl-1H-imidazole-4-sulfonyl chloride, and what critical parameters govern reaction efficiency?